molecular formula C8H14O4 B8380436 1-(2-Hydroxyethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(2-Hydroxyethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No. B8380436
M. Wt: 174.19 g/mol
InChI Key: AUSGHWJMOCPLII-UHFFFAOYSA-N
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Patent
US06008224

Procedure details

To liquid ammonia (35 ml) was added, under an argon atmosphere, a solution of 1-(2-Benzyloxyethyl)-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane (3.54 g) in anhydrous tetrahydrofuran (8 ml). Metallic sodium (500 mg) was then added thereto, and the resultant mixture was stirred for 3 hours at -78° C. After ammonium chloride was added to the reaction mixture, ammonia was evaporated, and tetrahydrofuran was evaporated under reduced pressure. The residue was washed with ether, and the resultant solid was added to saturated brine and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, to give 1-(2-hydroxyethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.4 g) as a pale yellow oil.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
1-(2-Benzyloxyethyl)-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.C([O:9][CH2:10][CH2:11][C:12]12[O:19][CH2:18][C:15]([CH3:20])([CH2:16][O:17]1)[CH2:14][O:13]2)C1C=CC=CC=1.[Na].[Cl-].[NH4+]>O1CCCC1>[OH:9][CH2:10][CH2:11][C:12]12[O:13][CH2:14][C:15]([CH3:20])([CH2:16][O:17]1)[CH2:18][O:19]2 |f:3.4,^1:20|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
N
Step Two
Name
1-(2-Benzyloxyethyl)-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane
Quantity
3.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC12OCC(CO1)(CO2)C
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
[Na]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
tetrahydrofuran was evaporated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with ether
ADDITION
Type
ADDITION
Details
the resultant solid was added to saturated brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCC12OCC(CO1)(CO2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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